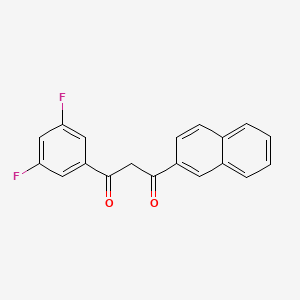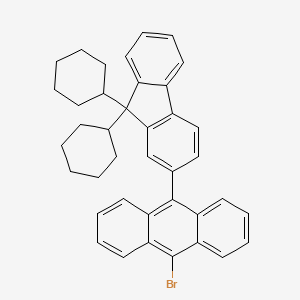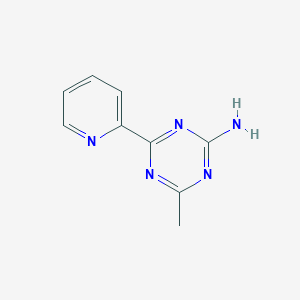![molecular formula C16H22O3 B12536081 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- CAS No. 832688-82-1](/img/structure/B12536081.png)
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a heptenal backbone with a methoxyphenyl group and a methyl group attached to it. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of 4-methoxyphenol with a suitable alkyl halide, followed by the formation of the heptenal backbone through a series of reactions such as aldol condensation and reduction. The stereochemistry is controlled using chiral catalysts or chiral auxiliaries during the key steps of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the heptenal group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)- is unique due to its specific stereochemistry and the presence of both a heptenal backbone and a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Numéro CAS |
832688-82-1 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
(3S,5R)-5-[(4-methoxyphenyl)methoxy]-3-methylhept-6-enal |
InChI |
InChI=1S/C16H22O3/c1-4-15(11-13(2)9-10-17)19-12-14-5-7-16(18-3)8-6-14/h4-8,10,13,15H,1,9,11-12H2,2-3H3/t13-,15+/m1/s1 |
Clé InChI |
QHXJDPLYILQHBQ-HIFRSBDPSA-N |
SMILES isomérique |
C[C@H](CC=O)C[C@H](C=C)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CC(CC=O)CC(C=C)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


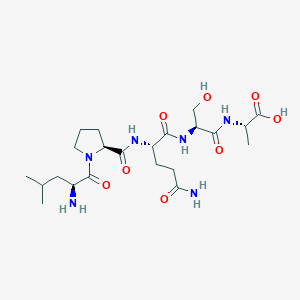
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
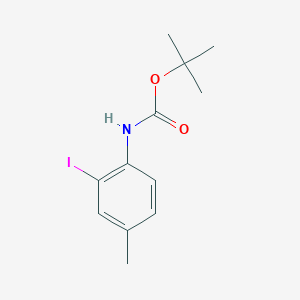
![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)
